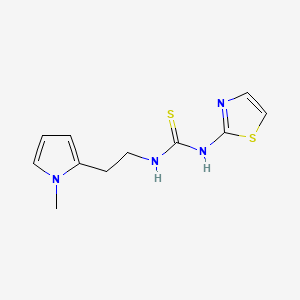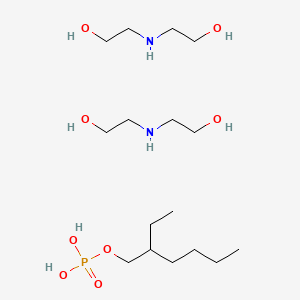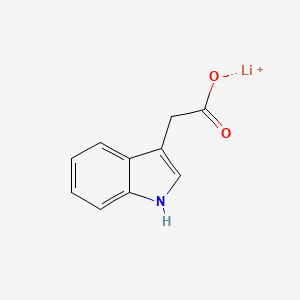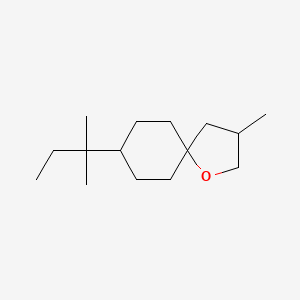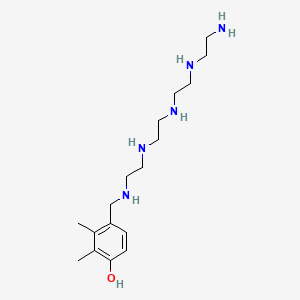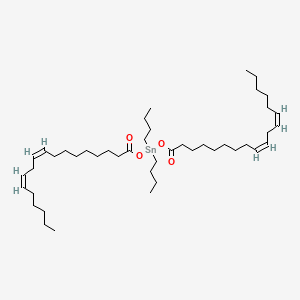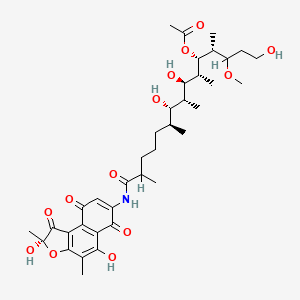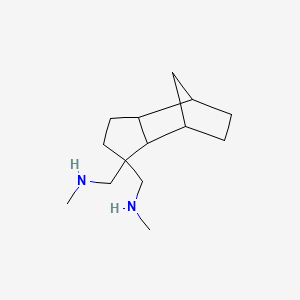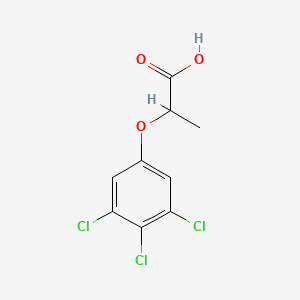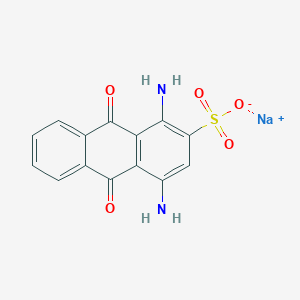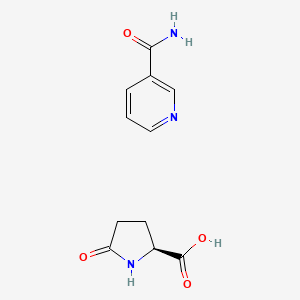
Einecs 285-870-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 285-870-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is subject to regulations under the REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) framework .
Preparation Methods
The synthetic routes and reaction conditions for Einecs 285-870-1 vary depending on the desired purity and application. Industrial production methods typically involve multi-step synthesis processes that include:
Initial Reactants: Selection of appropriate starting materials based on the desired end product.
Reaction Conditions: Control of temperature, pressure, and pH to optimize yield and purity.
Purification: Techniques such as distillation, crystallization, and chromatography to isolate the final product.
Chemical Reactions Analysis
Einecs 285-870-1 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxides or other oxygen-containing compounds.
Reduction: Reaction with reducing agents to remove oxygen or add hydrogen.
Substitution: Replacement of one functional group with another under specific conditions.
Common reagents used in these reactions include acids, bases, and solvents like ethanol and acetone. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Einecs 285-870-1 has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of various commercial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of Einecs 285-870-1 involves interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, or gene expression. The exact mechanism depends on the compound’s structure and the biological system in which it is studied .
Comparison with Similar Compounds
Einecs 285-870-1 can be compared with other similar compounds listed in the EINECS inventory. Some similar compounds include:
Amyl nitrite: (Einecs 203-770-8)
Bismuth tetroxide: (Einecs 234-985-5)
Mercurous oxide: (Einecs 239-934-0).
These compounds share certain chemical properties but differ in their specific applications and regulatory status. This compound is unique in its specific interactions and applications in various fields .
Properties
CAS No. |
85153-85-1 |
|---|---|
Molecular Formula |
C11H13N3O4 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
(2S)-5-oxopyrrolidine-2-carboxylic acid;pyridine-3-carboxamide |
InChI |
InChI=1S/C6H6N2O.C5H7NO3/c7-6(9)5-2-1-3-8-4-5;7-4-2-1-3(6-4)5(8)9/h1-4H,(H2,7,9);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI Key |
TVFPTMXWRJNBSZ-HVDRVSQOSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C1=CC(=CN=C1)C(=O)N |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C1=CC(=CN=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-methylphenol](/img/structure/B12683288.png)
